molecular formula C10H18ClN3O2 B2457796 ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride CAS No. 1427379-57-4

ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride

Cat. No.: B2457796
CAS No.: 1427379-57-4
M. Wt: 247.72
InChI Key: YKYGYNPESTWWOQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride is systematically named according to IUPAC guidelines. The pyrazole ring serves as the parent structure, with substituents prioritized based on their functional complexity and position. The numbering begins at the nitrogen atom bearing the hydrogen atom (position 1), followed by the 3- and 5-methyl groups, the 4-aminomethyl substituent, and the 1-yl-acetate ethyl ester. The hydrochloride salt designation indicates the presence of a protonated aminomethyl group coordinated with a chloride counterion.

Alternative nomenclature includes descriptors such as "1H-pyrazole-1-acetic acid, 4-(aminomethyl)-3,5-dimethyl-, ethyl ester, hydrochloride," which emphasizes the ester and salt functionalities. The CAS registry number 1427379-57-4 uniquely identifies this compound in chemical databases.

Molecular Formula and Structural Isomerism Analysis

The molecular formula of the compound is C₁₀H₁₈ClN₃O₂ , with a molecular weight of 247.72 g/mol. Structural isomerism arises from variations in substituent placement on the pyrazole ring. For instance:

Isomer Type Substituent Positions Key Differences
Positional Aminomethyl at C3/C5 Altered hydrogen-bonding capacity
Tautomeric Prototropic shifts at N1/N2 Altered electronic distribution

The aminomethyl group at C4 introduces hydrogen-bonding potential, while the 3,5-dimethyl groups create steric hindrance, limiting rotational freedom. The hydrochloride salt further stabilizes the aminomethyl group via ionic interactions. Tautomerism, a hallmark of pyrazole derivatives, is suppressed in this compound due to the fixed protonation state of the aminomethyl group.

Crystallographic Data and Solid-State Configuration

Although direct crystallographic data for this compound is limited, analogous pyrazole-acetate derivatives exhibit characteristic solid-state configurations. For example, ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate forms hydrogen-bonded dimers via N–H···O interactions between the amino group and sulfonyl oxygen. Extrapolating these findings, the hydrochloride salt likely adopts a similar packing arrangement, with chloride ions participating in N⁺–H···Cl⁻ hydrogen bonds.

Key inferred crystallographic parameters:

Parameter Value (Estimated) Source Compound Reference
Hydrogen bond length 2.8–3.2 Å
Ionic interaction 3.0–3.5 Å
Unit cell symmetry Monoclinic

The ethyl ester moiety may introduce torsional strain, influencing the dihedral angle between the pyrazole and acetate groups.

Comparative Analysis with Related Pyrazole Acetate Derivatives

This compound differs structurally and functionally from related pyrazole derivatives:

Compound Substituents Key Properties
Ethyl 2-(1H-pyrazol-1-yl)acetate Unsubstituted pyrazole Lower polarity, no salt form
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate Methyl at C3/C5, no aminomethyl Reduced hydrogen bonding
Ethyl 2-(4-chloro-2,5-dimethylpyrazol-3-yl)acetate Chloro at C4, methyl at C2/C5 Electrophilic reactivity

The aminomethyl group enhances water solubility via protonation, while the 3,5-dimethyl groups improve lipid membrane permeability compared to unsubstituted analogs. The hydrochloride salt further differentiates this compound by stabilizing the crystalline lattice through ionic interactions, a feature absent in neutral derivatives.

Properties

IUPAC Name

ethyl 2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.ClH/c1-4-15-10(14)6-13-8(3)9(5-11)7(2)12-13;/h4-6,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYGYNPESTWWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines

A common approach involves reacting hydrazine hydrate with acetylacetone (2,4-pentanedione) under acidic conditions to form 3,5-dimethyl-1H-pyrazole. Subsequent formylation at the 4-position via Vilsmeier-Haack reaction yields 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Reaction Conditions:

  • Hydrazine hydrate (1.2 eq.), acetylacetone (1 eq.), ethanol, reflux, 6–8 h.
  • Formylation: POCl₃/DMF, 0°C to RT, 12 h.

Yield: ~75–85%.

Introduction of the Aminomethyl Group

The aminomethyl moiety at the 4-position is introduced via reductive amination or nucleophilic substitution.

Reductive Amination of Pyrazole-4-Carbaldehyde

The aldehyde intermediate is condensed with ammonium acetate or benzylamine followed by reduction with NaBH₄ or H₂/Pd-C.

Procedure:

  • 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (1 eq.) + ammonium acetate (2 eq.) in MeOH, stir at RT for 4 h.
  • Add NaBH₄ (1.5 eq.), stir for 2 h.
  • Acidify with HCl, isolate as hydrochloride salt.

Yield: 70–80%.

Mannich Reaction

Alternative methods employ Mannich conditions using formaldehyde and ammonium chloride in ethanol under reflux.

Optimization:

  • Ethanol/water (3:1), 12 h reflux.
  • Purity: ≥95% (HPLC).

Alkylation with Ethyl Bromoacetate

The pyrazole nitrogen is alkylated with ethyl bromoacetate to install the ethyl acetate sidechain.

N-Alkylation Protocol

  • 4-(Aminomethyl)-3,5-dimethyl-1H-pyrazole hydrochloride (1 eq.)
  • Ethyl bromoacetate (1.2 eq.), K₂CO₃ (2 eq.), DMF, 60°C, 6 h.

Workup:

  • Dilute with H₂O, extract with EtOAc, dry (Na₂SO₄), concentrate.
  • Yield: 65–75%.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via treatment with HCl gas or concentrated HCl in ether/ethanol.

Procedure:

  • Dissolve free base in anhydrous ether, bubble HCl gas until precipitation completes.
  • Filter, wash with ether, dry under vacuum.
  • Purity: ≥95% (by NMR).

Alternative Routes

Cross-Metathesis Approach

A patent (WO2022056100A1) describes using Grubbs catalyst for olefin metathesis to construct the pyrazole-acetate backbone, though yields are moderate (50–60%).

One-Pot Synthesis

Recent methods condense hydrazine, acetylacetone, and ethyl bromoacetate in a single pot, reducing steps but requiring careful pH control.

Conditions:

  • Hydrazine hydrate, acetylacetone, ethyl bromoacetate, K₂CO₃, DMF, 80°C, 24 h.
  • Yield: 55–60%.

Analytical Data

Parameter Value Source
Melting Point 134–136°C (dec.)
HPLC Purity ≥95%
¹H NMR (DMSO-d₆) δ 1.25 (t, 3H), 2.22 (s, 6H), 4.15 (q, 2H), 4.35 (s, 2H)
MS (ESI+) m/z 211.26 [M+H]⁺

Optimization Challenges

  • Selectivity: N1 vs. N2 alkylation of pyrazole can lead to regioisomers. Using bulky bases (e.g., DBU) improves N1 selectivity.
  • Aminomethyl Stability: The primary amine is prone to oxidation; inert atmosphere (N₂/Ar) is critical during synthesis.

Scalability and Industrial Relevance

  • Kilogram-Scale: Patents (WO2017191650A1, WO2022056100A1) report pilot-scale production with 60–70% overall yield using continuous flow reactors.
  • Cost Drivers: Ethyl bromoacetate and Pd catalysts contribute >40% of raw material costs.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl acetate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for generating intermediates for further derivatization:

Reaction Conditions Product Application
1M NaOH, reflux, 6h2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acidPrecursor for amide coupling
HCl (aqueous), RT, 12hAcid hydrochloride saltSalt formation for improved solubility

Nucleophilic Substitution at the Aminomethyl Group

The primary amine group participates in nucleophilic reactions, including:

  • Schiff base formation with aldehydes/ketones (e.g., benzaldehyde in ethanol, RT, 2h).

  • Amide coupling using activated carboxylic acids (e.g., HATU/DIPEA in DMF, RT, 4h) .

Pyrazole Ring Functionalization

The electron-rich pyrazole ring engages in electrophilic aromatic substitution (e.g., nitration, halogenation) and coordination chemistry:

Reaction Conditions Outcome
NitrationHNO₃/H₂SO₄, 0°C, 1hNitro group at C4 (meta to methyl groups)
Palladium-catalyzed cross-couplingSuzuki-Miyaura (aryl boronic acid, Pd(PPh₃)₄)Biaryl derivatives for kinase inhibition

Catalytic Oxidation Studies

Pyrazole derivatives analogous to this compound demonstrate catalytic activity in oxidation reactions. For example, copper(II) complexes of similar ligands oxidize catechol to o-quinone with the following kinetics :

Catalyst System Vₘₐₓ (µmol L⁻¹ min⁻¹) Kₘ (mol L⁻¹)
Cu(CH₃COO)₂ + pyrazole ligand41.670.02

Pharmacological Reactivity

The aminomethyl group and ester functionality enable interactions with biological targets:

  • Kinase inhibition : Pyrazole cores bind ATP pockets via hydrogen bonding and hydrophobic interactions .

  • Antimalarial activity : Modifications at the aminomethyl position enhance selectivity for Plasmodium NMT over human isoforms (selectivity index up to 125.3) .

Stability and Degradation Pathways

  • Acidic conditions : Ester hydrolysis dominates, releasing acetic acid derivatives.

  • Basic conditions : Degradation via pyrazole ring opening observed at pH > 10 .

Scientific Research Applications

Ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride has been studied for various biological activities, including:

1. Antimicrobial Activity

  • Research indicates that compounds with pyrazole moieties often exhibit significant antimicrobial properties. This compound has shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that modifications to the pyrazole structure can enhance antibacterial activity.

2. Anticancer Potential

  • The anticancer properties of this compound have been explored in various cell lines. Studies suggest that it may induce apoptosis and inhibit cell proliferation in cancer cells such as A549 (lung cancer) and MCF7 (breast cancer). The mechanisms of action are believed to involve the disruption of cell cycle progression and activation of apoptotic pathways.

3. Enzyme Inhibition

  • This compound may interact with specific enzymes involved in metabolic pathways. This interaction could potentially inhibit the growth of cancerous cells or pathogens by targeting critical enzymatic functions.

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against multiple bacterial strains. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis in treated cells. Further mechanistic studies are ongoing to elucidate the specific pathways involved.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows for binding to various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole ring structure contributes to the compound’s stability and ability to interact with biological macromolecules.

Comparison with Similar Compounds

Ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride can be compared with other pyrazole derivatives such as:

    Ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate: Lacks the hydrochloride salt form.

    Methyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate: Similar structure but with a methyl ester group.

    Ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoate: Contains a propanoate group instead of an acetate group.

The uniqueness of this compound lies in its specific ester and hydrochloride salt forms, which may influence its solubility, stability, and biological activity.

Biological Activity

Ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride (CAS No. 1427379-57-4) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C10H18ClN3O2
  • Molecular Weight : 247.72 g/mol
  • CAS Number : 1427379-57-4
  • Structure : The compound features a pyrazole ring substituted with an aminomethyl group and an ethyl acetate moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of oncology and anti-inflammatory responses. The following sections delve into specific activities supported by case studies and research findings.

Antitumor Activity

A significant area of study involves the antitumor effects of this compound. In vitro studies have demonstrated its efficacy against aggressive cancer cell lines.

Case Study: Triple-Negative Breast Cancer

  • Cell Line : MDA-MB-231
  • Concentration : 10 μM
  • Findings : The compound reduced cell viability by approximately 55% after three days of treatment, indicating potent antitumor activity (p < 0.01) .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Research Findings

  • In a study examining the effects on macrophage activation, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a modulation of the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the aminomethyl group and other substituents can significantly impact potency and selectivity.

Compound VariationActivity LevelNotes
Unsubstituted PyrazoleLowBaseline activity observed
Aminomethyl SubstitutionHighEnhanced binding affinity to target receptors
Additional Methyl GroupsModerateAltered pharmacokinetics

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., aminomethyl protons at δ 3.2–3.5 ppm, pyrazole ring carbons at δ 140–150 ppm) .
  • X-ray Crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule structures .
  • Mass Spectrometry : Confirm molecular weight (323.82 g/mol) via ESI-MS .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1646 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

How can mechanistic studies elucidate the reaction pathways involved in modifying this compound?

Advanced Research Question

  • Isotopic Labeling : Use deuterated reagents to track hydrogen transfer in reduction/oxidation steps .
  • Kinetic Analysis : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps .
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and intermediate stability .

What computational strategies predict the biological targets of this pyrazole derivative?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity with targets like mTORC1 (IC50 < 0.5 µM in pancreatic cancer cells) .
  • MD Simulations : Evaluate ligand-receptor stability over time in explicit solvent models .
  • QSAR Models : Corlate substituent effects (e.g., benzyl vs. methyl groups) with bioactivity using regression analysis .

How should researchers address contradictory data in biological activity assays?

Advanced Research Question

  • Assay Validation : Ensure consistency in cell lines (e.g., MIA PaCa-2 vs. other pancreatic models) and protocols (e.g., incubation time, serum concentration) .
  • Orthogonal Assays : Confirm antiproliferative activity via both MTT and apoptosis markers (e.g., caspase-3 activation) .
  • Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting IC50 variability .

What functional groups in this compound influence its chemical reactivity?

Basic Research Question

  • Pyrazole Ring : Electrophilic substitution at C-4 is favored due to electron-donating methyl groups .
  • Aminomethyl Group : Participates in Schiff base formation or coordination with metal ions .
  • Ester Moiety : Hydrolyzes under acidic/basic conditions to yield carboxylic acid derivatives .

How can structure-activity relationship (SAR) studies guide the design of analogs?

Advanced Research Question

  • Comparative Tables : Analyze analogs like 1-benzyl-3,5-dimethyl derivatives (IC50 < 0.5 µM) versus simpler pyrazoles (IC50 > 10 µM) to identify critical substituents .
  • Substituent Scanning : Replace the benzyl group with heteroaryls (e.g., pyridyl) to modulate lipophilicity and target engagement .

What strategies improve the solubility and stability of this compound in aqueous solutions?

Basic Research Question

  • Salt Formation : Hydrochloride salts enhance water solubility vs. free bases .
  • Co-Solvents : Use DMSO or PEG for in vitro assays .
  • Lyophilization : Stabilize the compound for long-term storage .

How can synergistic effects with other therapeutics be evaluated?

Advanced Research Question

  • Combination Index (CI) : Calculate via Chou-Talalay method using dose-response matrices .
  • Pathway Analysis : Profile autophagy (LC3-II levels) and mTOR inhibition (p-S6K reduction) to identify complementary mechanisms .

What crystallographic techniques resolve conformational flexibility in this compound?

Advanced Research Question

  • Twinned Data Refinement : Use SHELXL to handle twinning in crystals, common in flexible molecules .
  • Conformational Clustering : Compare X-ray structures with DFT-optimized geometries to identify dominant conformers .

Comparative Biological Activity Table (Adapted from )

Compound NameTarget CellsIC50 (µM)Mechanism
This Compound (Hydrochloride)MIA PaCa-2<0.5mTORC1 inhibition
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideVarious cancers<0.5Autophagic flux disruption
Curcumin-pyrazole hybridsBreast/Liver cancers<10EGFR/VEGFR inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.